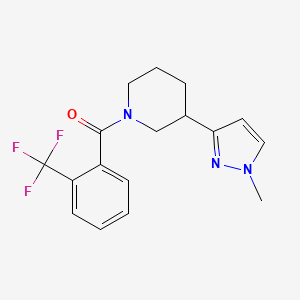

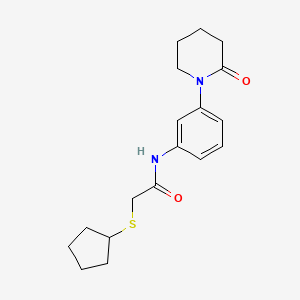

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Thiosemicarbazides and Heterocycle Synthesis

Thiosemicarbazides, including compounds similar to "(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid," serve as potent reagents for synthesizing a wide range of heterocyclic compounds. These derivatives are utilized in cyclocondensation reactions to afford pharmacophoric motif conjugates with potential therapeutic implications. The synthesis of these conjugates is aimed at developing compounds with impressive therapeutic potentials against profound diseases by merging chemical architectures like p-quinone, azole, and thiazole moieties into single structures. These conjugates represent a delightful class of compounds in organic chemistry due to their diverse chemical and physical properties (Azab & Saad, 2016).

Green Synthesis of Heterocycles

Quinoxaline derivatives are central to various pharmacological and biological activities. They form the basic scaffolds for solar cells, dyes, pigments, organic semiconductors, and chemical switches. The compound could be involved in green synthesis approaches for quinoxaline and related heterocycles, emphasizing the importance of eco-friendly methods in creating compounds with significant pharmacological importance (Mishra et al., 2019).

Antioxidant and Antiproliferative Activities

The derivative's role extends to the synthesis of spiro-indeno[1,2-b]quinoxaline pyrrolothiazoles, showcasing antioxidant and antiproliferative activities. This highlights its potential in developing novel therapeutic agents for treating cancer and related diseases by inhibiting tumor growth and inducing apoptosis in cancerous cells (Mani et al., 2018).

Fluorescent Sensing of Zn(II)

Another application includes the synthesis of fluorescein-based dyes for zinc sensing. Compounds related to "(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" have been developed for their photophysical, thermodynamic, and zinc-binding kinetic properties, showcasing their utility in biological systems for detecting zinc ion concentrations, which is vital for understanding cellular processes (Nolan et al., 2005).

Corrosion Inhibition

Quinoxaline derivatives have been investigated for their potential as corrosion inhibitors, suggesting the applicability of these compounds in protecting metals from corrosion in acidic environments. This underscores the compound's utility beyond biomedical applications, extending to industrial applications where corrosion inhibition is critical (Olasunkanmi & Ebenso, 2019).

特性

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVOBYOSXUETN-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)